Cas no 1661020-98-9 ((6-Fluoronaphthalen-2-yl)boronic acid)

(6-Fluoronaphthalen-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (6-fluoronaphthalen-2-yl)boronic acid

- 6-Fluoronaphthalene-2-boronic acid

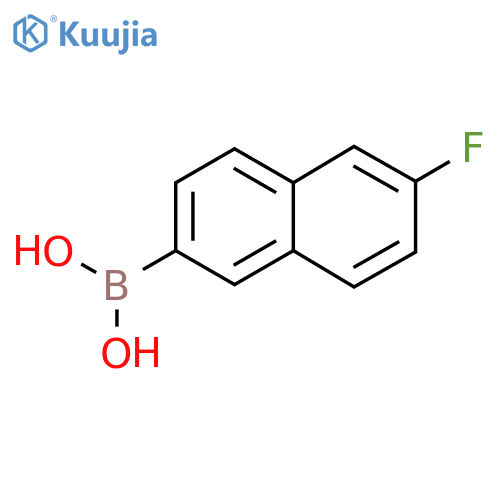

- C1=C(F)C=CC2=CC(B(O)O)=CC=C21

- Boronic acid, B-(6-fluoro-2-naphthalenyl)-

- MFCD18412293

- 6-fluoronaphthalen-2-ylboronic acid

- CS-0108631

- 1661020-98-9

- G65560

- (6-Fluoronaphthalen-2-yl)boronic acid

-

- MDL: MFCD18412293

- インチ: 1S/C10H8BFO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H

- InChIKey: FHZALZRZGWDNLF-UHFFFAOYSA-N

- SMILES: FC1C=CC2=CC(B(O)O)=CC=C2C=1

計算された属性

- 精确分子量: 190.0601378g/mol

- 同位素质量: 190.0601378g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 201

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

(6-Fluoronaphthalen-2-yl)boronic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1199479-1g |

6-Fluoronaphthalene-2-boronic acid |

1661020-98-9 | 95% | 1g |

$990 | 2024-07-28 | |

| Chemenu | CM536222-1g |

(6-Fluoronaphthalen-2-yl)boronic acid |

1661020-98-9 | 95%+ | 1g |

$471 | 2023-01-03 | |

| 1PlusChem | 1P001WYE-1g |

Boronic acid, B-(6-fluoro-2-naphthalenyl)- |

1661020-98-9 | 97% | 1g |

$256.00 | 2024-06-19 | |

| Aaron | AR001X6Q-1g |

Boronic acid, B-(6-fluoro-2-naphthalenyl)- |

1661020-98-9 | 97% | 1g |

$340.00 | 2025-02-17 | |

| Aaron | AR001X6Q-100mg |

Boronic acid, B-(6-fluoro-2-naphthalenyl)- |

1661020-98-9 | 97% | 100mg |

$82.00 | 2025-02-17 | |

| Alichem | A249000079-1g |

6-Fluoronaphthalene-2-boronic acid |

1661020-98-9 | 98% | 1g |

1,287.22 USD | 2021-06-15 | |

| 1PlusChem | 1P001WYE-250mg |

Boronic acid, B-(6-fluoro-2-naphthalenyl)- |

1661020-98-9 | 97% | 250mg |

$97.00 | 2024-06-19 | |

| abcr | AB600135-1g |

(6-Fluoronaphthalen-2-yl)boronic acid; . |

1661020-98-9 | 1g |

€543.80 | 2024-07-19 | ||

| 1PlusChem | 1P001WYE-100mg |

Boronic acid, B-(6-fluoro-2-naphthalenyl)- |

1661020-98-9 | 97% | 100mg |

$58.00 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1199479-1g |

6-Fluoronaphthalene-2-boronic acid |

1661020-98-9 | 95% | 1g |

$990 | 2025-02-20 |

(6-Fluoronaphthalen-2-yl)boronic acid 関連文献

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

(6-Fluoronaphthalen-2-yl)boronic acidに関する追加情報

Introduction to (6-Fluoronaphthalen-2-yl)boronic Acid (CAS No. 1661020-98-9)

(6-Fluoronaphthalen-2-yl)boronic acid, with the CAS number 1661020-98-9, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The presence of a fluoro substituent on the naphthalene ring introduces unique electronic and steric properties, making this compound particularly valuable in the design and synthesis of advanced molecular architectures.

The< strong>naphthalene core of (6-Fluoronaphthalen-2-yl)boronic acid provides a rigid aromatic system that can be further functionalized to create complex heterocyclic compounds. Boronic acids, in general, are known for their ability to participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in drug molecules. The< strong>fluoro group, on the other hand, is a well-documented pharmacophore that can influence the metabolic stability, binding affinity, and overall pharmacological activity of a molecule.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for pharmaceutical applications. (6-Fluoronaphthalen-2-yl)boronic acid has emerged as a key intermediate in the synthesis of various bioactive compounds. Its structural features make it an attractive building block for creating molecules with enhanced biological activity and improved pharmacokinetic properties. For instance, researchers have leveraged this compound to develop inhibitors targeting specific enzymes and receptors involved in disease pathways.

One of the most compelling aspects of (6-Fluoronaphthalen-2-yl)boronic acid is its role in the development of targeted therapies. The< strong>Suzuki-Miyaura coupling reaction facilitated by this boronic acid derivative has been employed to construct complex drug candidates with high selectivity and potency. These reactions allow for the efficient formation of biaryl structures, which are prevalent in many FDA-approved drugs. The< strong>fluoro substitution pattern further enhances the binding interactions within biological targets, leading to more effective therapeutic outcomes.

The synthesis of (6-Fluoronaphthalen-2-yl)boronic acid typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can access high-quality material for their studies. Recent advancements in catalytic systems have also improved the efficiency of these reactions, making them more accessible for large-scale applications.

In addition to its pharmaceutical applications, (6-Fluoronaphthalen-2-yl)boronic acid has found utility in materials science. The unique electronic properties of the< strong>naphthalene-based scaffold make it a promising candidate for developing organic semiconductors and optoelectronic materials. These applications leverage the compound's ability to exhibit tunable electronic characteristics, which are essential for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The growing interest in fluorinated compounds has further highlighted the importance of (6-Fluoronaphthalen-2-yl)boronic acid in modern chemistry. Fluorine atoms can significantly alter the physicochemical properties of molecules, influencing factors such as lipophilicity, solubility, and metabolic stability. This has led to an increased focus on fluorinated boronic acids as key intermediates in drug discovery programs. Researchers are exploring their potential in developing next-generation therapeutics that offer improved efficacy and reduced side effects.

The future prospects for (6-Fluoronaphthalen-2-yl)boronic acid are promising, with ongoing research aimed at expanding its utility across various disciplines. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge. Collaborative efforts between academia and industry are expected to drive innovation, leading to novel molecular architectures and functional materials derived from this versatile boronic acid derivative.

In conclusion, (6-Fluoronaphthalen-2-yl)boronic acid (CAS No. 1661020-98-9) represents a significant advancement in organoboron chemistry. Its unique structural features and reactivity make it an invaluable tool for pharmaceutical synthesis and materials science applications. The continued exploration of its potential will undoubtedly contribute to groundbreaking discoveries in medicine and technology.

1661020-98-9 ((6-Fluoronaphthalen-2-yl)boronic acid) Related Products

- 58310-17-1(2,6-Dimethylbenzoic Acid-d6)

- 1007944-45-7(N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)

- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)

- 714948-54-6(2-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl-5-methoxyphenol)

- 1213063-40-1((3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol)

- 2228148-76-1(3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)

- 163684-51-3(4-(Chloromethyl)-6-methoxy-2H-chromen-2-one)

- 2171678-96-7(2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid)

- 392323-49-8(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide)

- 1805302-66-2(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)